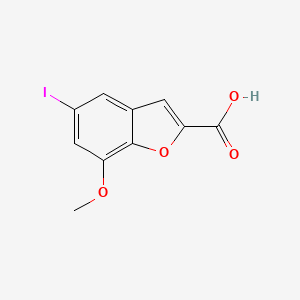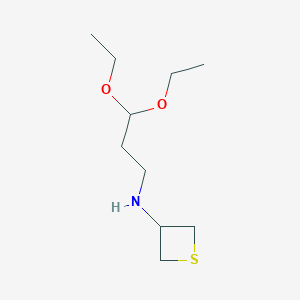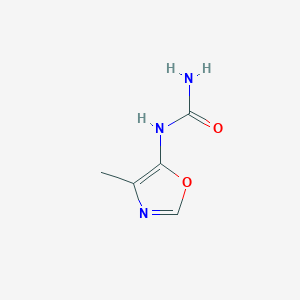![molecular formula C8H14ClNO2 B15232357 (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4s,5S)-5-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a spirocyclic amino acid derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and constrained molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic amino acids like (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the construction of the spirocyclic scaffold through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive functional group modifications .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of rigid molecular frameworks on biological systems.
Mecanismo De Acción
The mechanism by which (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with biological targets. The rigid spirocyclic structure allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity, making it a valuable compound in drug design .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of ornithine, another spirocyclic amino acid.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue of gamma-aminobutyric acid (GABA), used in medicinal chemistry.
Uniqueness
What sets (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the amino group, which can participate in a variety of chemical reactions and interactions with biological targets. This makes it a versatile and valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
Clave InChI |
ICOMIOZHJJEDDB-NJCIUDBASA-N |
SMILES isomérico |
C1CC2([C@H]1N)CC(C2)C(=O)O.Cl |
SMILES canónico |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)

![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)
